Trigallic acid can be isolated from natural sources such as gall nuts, which are formed on oak trees (Quercus species) due to the activity of gall wasps. Additionally, it can be synthesized from gallic acid through various chemical reactions, including oxidative coupling processes.
Trigallic acid belongs to the class of polyphenols, specifically as a trihydroxybenzoic acid derivative. It is structurally related to other phenolic compounds such as gallic acid and digallic acid, forming part of the broader family of tannins.
Trigallic acid can be synthesized through several methods, with the most common involving the oxidative coupling of gallic acid. This process typically requires catalysts such as peroxidase enzymes or chemical oxidants.
The molecular formula for trigallic acid is . The structure consists of three gallic acid moieties connected by ester linkages (depsidic bonds).
Trigallic acid participates in various chemical reactions typical for polyphenolic compounds, including:
The reactivity of trigallic acid is influenced by its hydroxyl groups, making it a potent antioxidant that can scavenge free radicals and participate in redox reactions.
The mechanism by which trigallic acid exerts its biological effects primarily involves its antioxidant properties. It can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
Research indicates that trigallic acid exhibits significant antioxidant activity, comparable to that of other well-known antioxidants like vitamin C. Its ability to chelate metal ions also contributes to its protective effects against oxidative stress.
Trigallic acid has several applications in scientific research and industry:
Trigallic acid (systematically named 3,4-dihydroxy-5-({3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid) is a gallotannin derivative formed via esterification of gallic acid units. Its molecular formula is C₂₁H₁₂O₁₅, with a precise molecular weight of 504.31 g/mol. Structurally, it comprises a central gallic acid unit esterified with two additional gallic acid molecules, creating a triphenyl backbone with three carboxyl groups and six phenolic hydroxyl groups. This arrangement underpins its high polarity and reactivity. In natural sources like gallnuts, trigallic acid exists predominantly as part of larger polygalloylglucose complexes, where average galloylation ranges from 8.5–12.4 galloyl groups per glucose core [3].
Box 1: Structural Diagram
OH | HO—C=O \\ O / OH | OH \\ | / C=======C / | \\ HO-C O C-OH \\ | / C====C / | \\ HOOC-C-OH O O C-OH | / \\ | C C
High-resolution NMR spectroscopy resolves trigallic acid’s complex proton and carbon environments. Key ¹H-NMR signatures in DMSO-d₆ include:
¹³C NMR and DEPT-135 experiments reveal carbonyl carbons (δ 165–170 ppm), quaternary carbons (δ 140–145 ppm), and protonated aromatics (δ 108–120 ppm). Critical connectivity is confirmed via ¹H-¹³C HMBC, where correlations link ester carbonyls (δ 165.5 ppm) to aryloxy protons (δ 7.15 ppm). Advanced 2D techniques (¹H DOSY, ³¹P TOCSY) quantify molecular size and validate ester bond integrity in gallotannin mixtures [1] [3].
Table 1: Key NMR Assignments for Trigallic Acid (DMSO-d₆, 300 MHz)
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 12.15 | s (1H) | Carboxylic acid (COOH) |
¹H | 9.40–8.90 | br s (6H) | Phenolic OH |
¹H | 7.25–7.08 | s (6H) | Aromatic H |
¹³C | 165–170 | - | Ester/acid carbonyls |
¹³C | 145–140 | - | Oxygenated aryl C |
¹³C | 120–108 | - | Protonated aryl C |
IR spectroscopy identifies ester linkages (C=O stretch at 1,710 cm⁻¹; asymmetric C–O–C at 1,250 cm⁻¹) and phenolic hydroxyls (broad O–H stretch at 3,200–3,500 cm⁻¹). UV-Vis spectra exhibit π→π* transitions in conjugated aryl systems (λₘₐₓ = 275 nm) and n→π* transitions (shoulder at 320 nm). Solvent-dependent shifts confirm intramolecular hydrogen bonding between galloyl units [5].
Trigallic acid exhibits conformational isomerism due to restricted rotation around ester bonds. Syn–anti orientations of galloyl groups create distinct spatial arrangements impacting solubility and reactivity. Though lacking chiral centers, its polyhydroxyaryl structure allows atropisomerism at elevated temperatures. In natural matrices, it coexists with isomers like digallic acid and tetragalloylglucose, separable via reverse-phase LC-MS by retention time and m/z differences [3]. Acid hydrolysis yields gallic acid, confirming ester connectivity.
Molecular dynamics (MD) simulations (OPLS-4 force field, TIP3P solvation) reveal protonation-dependent stability. At physiological pH (7.4), trigallic acid adopts a folded conformation stabilized by intramolecular H-bonds between galloyl units (O···O distance: 2.8–3.0 Å). Deprotonation of carboxylic acids (at pH > 5) increases electrostatic repulsion, unfolding the structure and enhancing solvent accessibility. Simulations (300 K, 100 ns) show a 23% decrease in radius of gyration (Rg) upon protonation, confirming compact conformers dominate in acidic environments. Such folding shields phenolic groups, modulating antioxidant activity [6] [8].
Density functional theory (B3LYP/6-311G**) characterizes trigallic acid’s electronic properties:
Reactivity studies predict ortho-quinone formation upon oxidation, validated by UV-Vis shifts (Δλ = +45 nm). QM/MM simulations of radical-radical coupling (e.g., with lipid peroxyl radicals) reveal low activation barriers (< 15 kcal/mol), supporting rapid antioxidant action in plant tissues [2] [6].
Table 2: Computational Analysis of Trigallic Acid Properties
Method | Property Evaluated | Key Finding |
---|---|---|
DFT (B3LYP/6-311G**) | HOMO/LUMO gap | 4.2 eV (high stability) |
DFT (M06-2X/cc-pVTZ) | Bond dissociation energy | 78 kcal/mol (phenolic O–H) |
MD (OPLS-4, 100 ns) | Radius of gyration (pH 2.0) | 5.8 Å (folded) |
MD (OPLS-4, 100 ns) | Radius of gyration (pH 7.4) | 7.5 Å (unfolded) |
QM/MM | Radical coupling barrier | <15 kcal/mol (kinetically favorable) |
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